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Compound of Interest

Compound Name:
4-Ethyl-4-phenyl-2-

imidazolidinethione

CAS No.: 13206-11-6

Cat. No.: B11951537 Get Quote

Welcome to the technical support center for the synthesis of cyclic thioureas. This guide is

designed for researchers, chemists, and drug development professionals to navigate the

complexities of optimizing reaction conditions and troubleshooting common experimental

hurdles. As Senior Application Scientists, we have structured this guide to provide not just

protocols, but a deeper understanding of the causality behind experimental choices, ensuring a

higher rate of success in your synthetic endeavors.

Section 1: Core Principles & Reaction Mechanisms
This section addresses fundamental questions regarding the synthesis of cyclic thioureas,

providing the essential mechanistic groundwork for troubleshooting and optimization.

Q1: What are the primary synthetic routes for forming
cyclic thioureas?
A1: The most prevalent and practical method for synthesizing cyclic thioureas, particularly five-

and six-membered rings, involves the reaction of a diamine with a thiocarbonyl source. The

choice of thiocarbonyl source is critical and depends on substrate reactivity, scale, and safety

considerations. The main routes are:

Diamine and Carbon Disulfide (CS₂): This is the most common and atom-economical

method, especially for aliphatic diamines. The reaction typically proceeds in an aqueous or
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alcoholic solvent and may require heating to facilitate the final cyclization and elimination of

hydrogen sulfide (H₂S).[1][2]

Diamine and Thiophosgene (CSCl₂): Thiophosgene is a highly reactive thiocarbonyl source

that can be effective for less nucleophilic aromatic diamines. However, due to its high toxicity

and challenging handling, it is often reserved for cases where other methods fail.

Thionation of a Cyclic Urea: A pre-formed cyclic urea can be converted to its corresponding

thiourea using a thionating agent, with Lawesson's reagent being the most common.[3][4]

This is a useful alternative if the cyclic urea is more readily accessible than the

corresponding diamine.

Q2: What is the reaction mechanism for the synthesis
using a diamine and carbon disulfide?
A2: The reaction between a diamine and carbon disulfide is a multi-step process.

Understanding this pathway is crucial for diagnosing issues where the reaction stalls or

produces unwanted side products.

Nucleophilic Attack: The process begins with the nucleophilic attack of one of the amine

groups of the diamine onto the electrophilic carbon of carbon disulfide. This forms a

zwitterionic dithiocarbamate intermediate.[3][5]

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs, leading to

the formation of a neutral dithiocarbamic acid.

Cyclization and Elimination: The second amine group then performs an intramolecular

nucleophilic attack on the thiocarbonyl carbon. This cyclization step is often the rate-limiting

step and may require heating. The resulting tetrahedral intermediate then eliminates a

molecule of hydrogen sulfide (H₂S) to yield the final cyclic thiourea product.[1]

Below is a diagram illustrating this fundamental reaction pathway.
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Caption: General mechanism for cyclic thiourea formation from a diamine and CS₂.

Section 2: Troubleshooting Guide
Even with established protocols, unexpected outcomes are common. This section provides a

systematic approach to diagnosing and resolving the most frequent issues encountered during

cyclic thiourea synthesis.

Problem: Low or No Product Formation
Q: My reaction has stalled or yielded no desired product. I've monitored it by TLC/LCMS. What

are the most probable causes and how can I fix them?

A: This is a common issue that can often be traced back to reactant nucleophilicity, reaction

conditions, or intermediate stability. Use the following decision tree and table to diagnose the

problem.
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Problem: Low/No Yield

Is the diamine weakly nucleophilic?
(e.g., aromatic, electron-withdrawing groups)

Are reaction conditions appropriate?

No

1. Add a non-nucleophilic base (e.g., Et₃N).
2. Use a stronger base (e.g., t-BuOK).

3. Consider a more reactive thiocarbonyl source.

Yes

Is the dithiocarbamate intermediate decomposing?

No

1. Increase reaction temperature.
2. Switch to a higher-boiling solvent (e.g., DMF, water).

3. Increase reaction time.

Yes

Re-run Optimized Reaction

No
1. Add CS₂ slowly at a lower temperature.

2. Add a coupling reagent (e.g., a carbodiimide)
to facilitate cyclization.

Yes

Click to download full resolution via product page

Caption: Troubleshooting decision tree for low or no yield of cyclic thiourea.
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Potential Cause Explanation
Recommended

Solution(s)
Expected Outcome

Low Amine

Nucleophilicity

Diamines with

electron-withdrawing

groups (like

nitroanilines) are poor

nucleophiles and may

not react efficiently

with CS₂ under neutral

conditions.[3][6]

1. Add a Base:

Incorporate a non-

nucleophilic base like

triethylamine (Et₃N) to

activate the amine.

For very weak

nucleophiles, a

stronger base like

NaOH or t-BuOK may

be necessary.[6][7]2.

Phase Transfer

Catalyst: If using a

biphasic system (e.g.,

with NaOH), a phase

transfer catalyst can

improve reaction

rates.[3][6]

Enhanced reaction

rate and higher yield

due to increased

nucleophilicity.[3]

Steric Hindrance

Bulky substituents on

the diamine backbone

can sterically hinder

the initial nucleophilic

attack or the

subsequent

intramolecular

cyclization step.

1. Increase

Temperature:

Refluxing the reaction

mixture for an

extended period can

provide the necessary

activation energy to

overcome steric

barriers.[3]2.

Microwave Irradiation:

The use of microwave

synthesis can often be

effective in

overcoming steric

challenges and

reducing reaction

times.[3]

Increased conversion

to the desired product.
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Incomplete Cyclization

The open-chain

dithiocarbamate

intermediate is formed

but fails to cyclize.

This is often the case

at low temperatures.

The final heating step

is essential to drive

the reaction forward.

[1]

1. Heat to Reflux:

After the initial

exothermic reaction

subsides, heat the

mixture to reflux for

several hours (e.g., 8-

10 hours).[1]2. Acid

Addition: Adding a

catalytic amount of a

strong acid like HCl

can sometimes

promote the

dehydration/eliminatio

n of H₂S in the final

step.[1]

Drives the reaction to

completion, converting

the intermediate to the

final cyclic product.

Poor Reagent Quality

Carbon disulfide can

contain impurities.

Diamines, especially

liquids, can absorb

water and CO₂ from

the atmosphere.

1. Purify Reagents:

Distill liquid diamines

and carbon disulfide

before use. Ensure

solid diamines are

dry.2. Use Fresh

Reagents: Whenever

possible, use freshly

opened bottles of

reagents.

Improved reaction

consistency and yield

by eliminating

interfering side

reactions.

Problem: Formation of Side Products
Q: My reaction is messy, and alongside my desired product, I'm isolating a significant amount

of an insoluble white solid (polymer) or other impurities. How can I improve the reaction's

selectivity?

A: Side product formation, particularly polymerization, is a common challenge that arises from

the bifunctional nature of the reactants.
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Side Product Cause of Formation Recommended Solution(s)

Polymeric Material

This occurs when the

dithiocarbamate intermediate

of one molecule reacts with a

second molecule of the

diamine in an intermolecular

fashion, leading to chain

growth instead of

intramolecular cyclization. This

is favored at high

concentrations.

1. High Dilution: Run the

reaction at a lower

concentration to favor the

intramolecular cyclization

pathway over the

intermolecular polymerization

pathway.2. Slow Addition: Add

the carbon disulfide dropwise

to a solution of the diamine.

This keeps the concentration

of the reactive intermediate low

at any given time, further

promoting cyclization.

Symmetrical Open-Chain

Thiourea

If the dithiocarbamate

intermediate eliminates H₂S

before cyclizing, it can form an

isothiocyanate. This

isothiocyanate can then react

with another molecule of the

starting diamine to form an

undesired symmetrical, non-

cyclic bis-thiourea.

1. Control Temperature: Avoid

excessive temperatures during

the initial addition phase, as

this can promote premature

elimination.2. Solvent Choice:

Using a protic solvent like

ethanol or water can help

stabilize the dithiocarbamate

intermediate through hydrogen

bonding, disfavoring premature

elimination.[1][2]

Oxidized Byproducts

The sulfur atoms in thioureas

and intermediates can be

susceptible to oxidation,

especially if the reaction is run

in the presence of air for

extended periods at high

temperatures.

1. Inert Atmosphere: Run the

reaction under an inert

atmosphere of nitrogen or

argon to prevent oxidation.2.

Use Degassed Solvents: For

particularly sensitive

substrates, using solvents that

have been degassed can be

beneficial.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 14 Tech Support

http://orgsyn.org/demo.aspx?prep=cv3p0394
https://www.organic-chemistry.org/synthesis/C1N/thioureas.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11951537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 3: FAQs on Optimizing Key Reaction
Parameters
Q: How do I select the best solvent for my cyclic
thiourea synthesis?
A: The ideal solvent should fully dissolve the diamine while also facilitating the reaction with the

often poorly soluble carbon disulfide. A mixed-solvent system is frequently optimal.

Protic Solvents (Ethanol, Water): These are excellent choices for simple, unhindered

aliphatic diamines.[1][7] They are good at solvating the ionic dithiocarbamate intermediate

and are environmentally benign. An ethanol/water mixture is a very common starting point.[1]

Aprotic Polar Solvents (DMF, THF): For less soluble or less reactive (e.g., aromatic)

diamines, solvents like DMF or THF can be superior.[8] DMF is particularly effective when

higher temperatures are required.[8]

"On-Water" Synthesis: For certain substrates, running the reaction in water without an

organic co-solvent can lead to surprisingly high yields and simple product isolation via

filtration.[2][7]

Q: What is the role of a catalyst, and when should I use
one?
A: While many simple cyclic thiourea formations proceed without a catalyst, certain situations

benefit greatly from their use.

Base Catalysis: As discussed in the troubleshooting section, bases like triethylamine are

used to increase the nucleophilicity of the starting diamine, especially for electron-poor

systems.[3]

Metal Catalysts: Catalysts such as those based on Zinc (Zn) have been shown to facilitate

the reaction between primary amines and CS₂, allowing for milder reaction conditions (room

temperature for aliphatic amines).[9]
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Coupling Agents: Reagents like carbodiimides (e.g., EDC) can be added if the reaction stalls

at the dithiocarbamate intermediate stage. They act as dehydrating agents, facilitating the

elimination of H₂S and promoting the final ring closure.[3]

Section 4: General Experimental Protocol
This section provides a reliable, field-tested starting protocol for the synthesis of Ethylene

Thiourea, a common cyclic thiourea. This protocol can be adapted for other simple diamines.

Protocol: Synthesis of Ethylene Thiourea (2-
Imidazolidinethione)
This procedure is adapted from Organic Syntheses.[1]

Materials:

Ethylenediamine (92-99%)

Carbon Disulfide (CS₂)

95% Ethanol

Deionized Water

Concentrated Hydrochloric Acid (HCl)

Acetone (for washing)

Equipment:

Round-bottom flask (sized appropriately for the scale)

Reflux condenser

Separatory funnel or dropping funnel

Magnetic stirrer and stir bar
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Heating mantle or oil bath

Ice bath

Büchner funnel and filter flask

Procedure:

Reaction Setup: In a round-bottom flask, combine ethylenediamine (1.0 eq), 95% ethanol

(approx. 2.5 mL per g of diamine), and water (approx. 2.5 mL per g of diamine).

Initial Reaction (Caution: Exothermic): Attach a reflux condenser. Add approximately 10-15%

of the total carbon disulfide (1.0 eq) to the flask. A vigorous exothermic reaction should

begin. If necessary, cool the flask in a water bath to control the initial exotherm.

CS₂ Addition: Once the initial reaction subsides, gently warm the flask in a water bath to

approximately 60 °C. Add the remaining carbon disulfide dropwise via a dropping funnel over

1-2 hours, maintaining a gentle reflux.

Cyclization: After the addition is complete, raise the temperature of the heating bath to 100

°C and allow the mixture to reflux for 1 hour.

Acidification and Final Reflux (Perform in a well-ventilated fume hood): Carefully add

concentrated HCl (approx. 0.1 mL per g of diamine) through the condenser. Continue to

reflux the mixture for 9-10 hours. This step is crucial for driving the cyclization to completion

and involves the evolution of toxic H₂S gas.

Isolation: Cool the reaction mixture in an ice bath. The product should precipitate as a white

solid.

Purification: Collect the solid product by suction filtration using a Büchner funnel. Wash the

filter cake thoroughly with cold acetone to remove any unreacted starting materials and

soluble impurities.

Drying: Dry the product under vacuum to obtain ethylene thiourea as a white crystalline solid.

The product can be further purified by recrystallization from water if necessary.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

http://orgsyn.org/demo.aspx?prep=cv3p0394
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11951537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Allen, C. F. H., Edens, C. O., & VanAllan, J. (n.d.). Ethylene thiourea. Organic Syntheses.

Retrieved from [Link]

Maddani, M. R., & Prabhu, K. R. (2011). Carbon Tetrabromide Promoted Reaction of Amines

with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides.

Synlett, 2011(13), 1821-1825. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

Krawczyk, M. A., & Albrecht, Ł. (2021). Chiral Thioureas—Preparation and Significance in

Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(16), 4991. Retrieved from

[Link]

ResearchGate. (n.d.). Examination of Solvent Effects with Bifunctional Thiourea Catalyst.

Retrieved from [Link]

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from

[Link]

Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

Mihajlović, M. P., et al. (2015). Simple one-pot synthesis of thioureas from amine, carbon

disulfide and oxidants in water. Journal of the Serbian Chemical Society. Retrieved from

[Link]

Wang, J., et al. (2022). Insights into Thiourea-Based Bifunctional Catalysts for Efficient

Conversion of CO2 to Cyclic Carbonates. The Journal of Organic Chemistry, 87(4), 2053–

2061. Retrieved from [Link]

Wang, Y., et al. (2015). Synthesis of enantioenriched spirocyclic oxindoles catalyzed by

bifunctional thiourea. Chemical Communications, 51(27), 5968-5971. Retrieved from [Link]

ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea

glycoporphyrin 7. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

http://www.orgsyn.org/demo.aspx?prep=cv3p0394
https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0030-1260938
https://www.organic-chemistry.org/namedreactions/thiourea-synthesis-by-thioacylation.shtm
https://www.mdpi.com/1420-3049/26/16/4991
https://www.researchgate.net/figure/Examination-of-Solvent-Effects-with-Bifunctional-Thiourea-Catalyst-a_tbl2_282583804
https://www.researchgate.net/figure/The-proposed-mechanism-for-the-formation-of-thiourea_fig3_378038758
https://en.wikipedia.org/wiki/Thiourea
https://www.shd.org.rs/index.php/JSCS/article/view/1126
https://pubs.acs.org/doi/10.1021/acs.joc.1c02888
https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc00165j
https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-synthesis-of-thiourea-glycoporphyrin-7_tbl1_279178358
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11951537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Li, H., et al. (2019). Synthesis and characterization of thiourea. Journal of the Chinese

Chemical Society. Retrieved from [Link]

Kokotos, G., & Tsakos, M. (2016). (Thio)urea-mediated synthesis of functionalized six-

membered rings with multiple chiral centers. Beilstein Journal of Organic Chemistry, 12,

483–509. Retrieved from [Link]

ResearchGate. (n.d.). A Controlled Cyclization of Functionalized Thioureas and

Unprecedented Termolecular Decyclization of Iminothiazolidinones. Retrieved from [Link]

Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea

derivatives and amidinium cations by reaction between isocyanides, amines and carbon

disulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(5), 653-658.

Retrieved from [Link]

Kumar, S., et al. (2022). Zn catalyzed a simple and convenient method for thiourea

synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

Park, Y., & Jacobsen, E. N. (2017). Macrocyclic Bis-Thioureas Catalyze Stereospecific

Glycosylation Reactions. Science, 355(6321), 162–166. Retrieved from [Link]

Lambert, T. H., et al. (2020). Cyclopropenium Enhanced Thiourea Catalysis. The Journal of

Organic Chemistry, 85(24), 16223–16235. Retrieved from [Link]

Nagy, K. N., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous

Polysulfide Solution. Molecules, 26(21), 6524. Retrieved from [Link]

Smith, A. D., et al. (2022). Isothiourea catalysed enantioselective generation of point and

axially chiral iminothia- and iminoselenazinanones. Chemical Science, 13(1), 123-130.

Retrieved from [Link]

Lian, Z., et al. (2023). Palladium-Catalyzed Cyclization/Sulfonylation Enabling Access to 2-

Pyrrolidinone-Functionalized Allylic Sulfones. The Journal of Organic Chemistry. Retrieved

from [Link]

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed

Review. Chemistry, 6(2), 408-444. Retrieved from [Link]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.researchgate.net/publication/336151740_Synthesis_and_characterization_of_thiourea
https://www.beilstein-journals.org/bjoc/articles/12/48
https://www.researchgate.net/publication/332070404_A_Controlled_Cyclization_of_Functionalized_Thioureas_and_Unprecedented_Termolecular_Decyclization_of_Iminothiazolidinones
https://www.researchgate.net/publication/259585098_A_simple_route_for_the_synthesis_of_symmetrical_thiourea_derivatives_and_amidinium_cations_by_reaction_between_isocyanides_amines_and_carbon_disulfide
https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2132393
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5671764/
https://pubs.acs.org/doi/10.1021/acs.joc.0c02344
https://www.mdpi.com/1420-3049/26/21/6524
https://pubs.rsc.org/en/content/articlelanding/2022/sc/d1sc05503a
https://pubs.acs.org/doi/10.1021/acs.joc.3c01931
https://www.mdpi.com/2624-8549/6/2/25
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11951537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reddit. (2022). Problem with my thiourea synthesis. r/Chempros. Retrieved from [Link]

ResearchGate. (n.d.). 83 questions with answers in THIOUREA. Retrieved from [Link]

Biblioteka Nauki. (n.d.). Synthesis and characterization of thiourea. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thionation. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Organic Syntheses Procedure [orgsyn.org]

2. Thiourea synthesis by thioacylation [organic-chemistry.org]

3. pdf.benchchem.com [pdf.benchchem.com]

4. researchgate.net [researchgate.net]

5. mdpi.com [mdpi.com]

6. reddit.com [reddit.com]

7. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal
Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

8. chem.lnu.edu.cn [chem.lnu.edu.cn]

9. tandfonline.com [tandfonline.com]

To cite this document: BenchChem. [Technical Support Center: Optimizing Cyclic Thiourea
Formation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11951537#optimizing-reaction-conditions-for-cyclic-
thiourea-formation]

Disclaimer & Data Validity:

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.reddit.com/r/Chempros/comments/u4z4f4/problem_with_my_thiourea_synthesis/
https://www.researchgate.net/topic/Thiourea
https://bibliotekanauki.pl/articles/1036069.pdf
https://www.organic-chemistry.org/abstracts/lit2/052.shtm
https://www.benchchem.com/product/b11951537?utm_src=pdf-custom-synthesis
http://orgsyn.org/demo.aspx?prep=cv3p0394
https://www.organic-chemistry.org/synthesis/C1N/thioureas.shtm
https://pdf.benchchem.com/94/Troubleshooting_common_side_reactions_in_thiourea_synthesis.pdf
https://www.researchgate.net/publication/336098659_Synthesis_and_characterization_of_thiourea
https://www.mdpi.com/2624-8549/6/3/25
https://www.reddit.com/r/Chempros/comments/1c5fs82/problem_with_my_thiourea_synthesis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7024223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7024223/
https://chem.lnu.edu.cn/LFS20.pdf
https://www.tandfonline.com/doi/abs/10.1080/17415993.2022.2126319
https://www.benchchem.com/product/b11951537#optimizing-reaction-conditions-for-cyclic-thiourea-formation
https://www.benchchem.com/product/b11951537#optimizing-reaction-conditions-for-cyclic-thiourea-formation
https://www.benchchem.com/product/b11951537#optimizing-reaction-conditions-for-cyclic-thiourea-formation
https://www.benchchem.com/product/b11951537#optimizing-reaction-conditions-for-cyclic-thiourea-formation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11951537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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